

Unveiling 3-Oxo-OPC4-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Oxo-OPC4-CoA

Cat. No.: B1261147

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-butyryl-Coenzyme A (**3-Oxo-OPC4-CoA**) is a critical, yet often overlooked, intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives in plants. Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses. The study of **3-Oxo-OPC4-CoA** and its metabolizing enzymes offers potential avenues for the development of novel herbicides and plant growth regulators. This technical guide provides a comprehensive overview of the discovery, characterization, and significance of **3-Oxo-OPC4-CoA**, with a focus on its role in the jasmonate biosynthetic pathway.

Discovery and Biosynthesis

The discovery of **3-Oxo-OPC4-CoA** is intrinsically linked to the elucidation of the jasmonic acid biosynthetic pathway. This pathway commences in the chloroplast and concludes in the peroxisome with a series of β -oxidation steps.^{[1][2]}

The formation of **3-Oxo-OPC4-CoA** occurs during the second cycle of β -oxidation of its precursor, 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). The initial substrate, OPC-8, is first activated to its CoA ester, OPC8-CoA. Following one round of β -oxidation, which yields OPC6-CoA, a subsequent round produces OPC4-CoA. This is then oxidized to produce **3-Oxo-OPC4-CoA**.

Signaling Pathway of Jasmonic Acid Biosynthesis

The diagram illustrates the metabolic pathway for the conversion of α -chloroacetate to succinate, divided into two compartments: Chloroplast and Peroxisome.

Chloroplast Pathway:

- α -chloroacetate is converted to 12:13-EOT by the enzyme LOX.
- 12:13-EOT is converted to 12:13-EOT by the enzyme AOS.
- 12:13-EOT is converted to OPA by the enzyme AOC.
- OPA is converted to OPA by the enzyme OPA.

Peroxisome Pathway:

- OPA is converted to OPA by the enzyme OPA.
- OPA is converted to OPA by the enzyme OPA.
- OPA is converted to 3-oxo-OPA by the enzyme ACO.
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme 3-oxo-OPA-CoA.
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme MP (phosphorylation).
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme MP (dehydrogenation).
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme 3-oxo-OPA-CoA.
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme AAT.
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme ACO, MP, KAT (L-oxidation).
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme KAT.
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme 3-oxo-OPA-CoA.
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme 3-oxo-OPA-CoA.
- 3-oxo-OPA is converted to 3-oxo-OPA by the enzyme 3-oxo-OPA-CoA.
- 3-oxo-OPA is converted to Succinate by the enzyme Succinate-CoA.

Fig. 1: Jasmonic Acid Biosynthesis Pathway.

Characterization of 3-Oxo-OPC4-CoA

Chemical Properties

Property	Value	Reference
Molecular Formula	C35H54N7O19P3S	ChEBI:80459[5]
Molecular Weight	1001.83 g/mol	ChEBI:80459
Structure	A coenzyme A molecule linked via a thioester bond to a 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-butyric acid moiety.	Inferred from name and related structures
Stability	Acyl-CoA esters are known to be susceptible to hydrolysis, particularly at non-neutral pH. For analytical purposes, storage at low temperatures (-20°C or -80°C) and in buffered solutions (pH ~6.8) is recommended to maintain stability.	General knowledge of acyl-CoA stability

Enzymatic Interactions

The primary enzyme that metabolizes **3-Oxo-OPC4-CoA** is 3-ketoacyl-CoA thiolase (KAT). This enzyme catalyzes the thiolytic cleavage of **3-Oxo-OPC4-CoA**, yielding acetyl-CoA and jasmonoyl-CoA, the immediate precursor to jasmonic acid.

While specific kinetic parameters for the interaction of KAT with **3-Oxo-OPC4-CoA** have not been published, data from related enzymes and substrates can provide an estimate. The Michaelis constant (K_m) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (V_{max}), indicating the affinity of the enzyme for the substrate.

Enzyme	Substrate	Km (μM)	Vmax ($\mu\text{mol/min/mg}$)	Notes
3-Ketoacyl-CoA Thiolase (KAT)	3-Oxo-OPC4-CoA	Not Determined	Not Determined	
Analogous System: Rat Liver Thiolase	Acetoacetyl-CoA	~50	~150	Values are illustrative and may not reflect plant KAT kinetics.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of acyl-CoA thioesters in plant tissues and provide a framework for the study of **3-Oxo-OPC4-CoA**.

Extraction of Acyl-CoAs from Plant Tissue

Objective: To extract the acyl-CoA pool from plant material for subsequent analysis.

Materials:

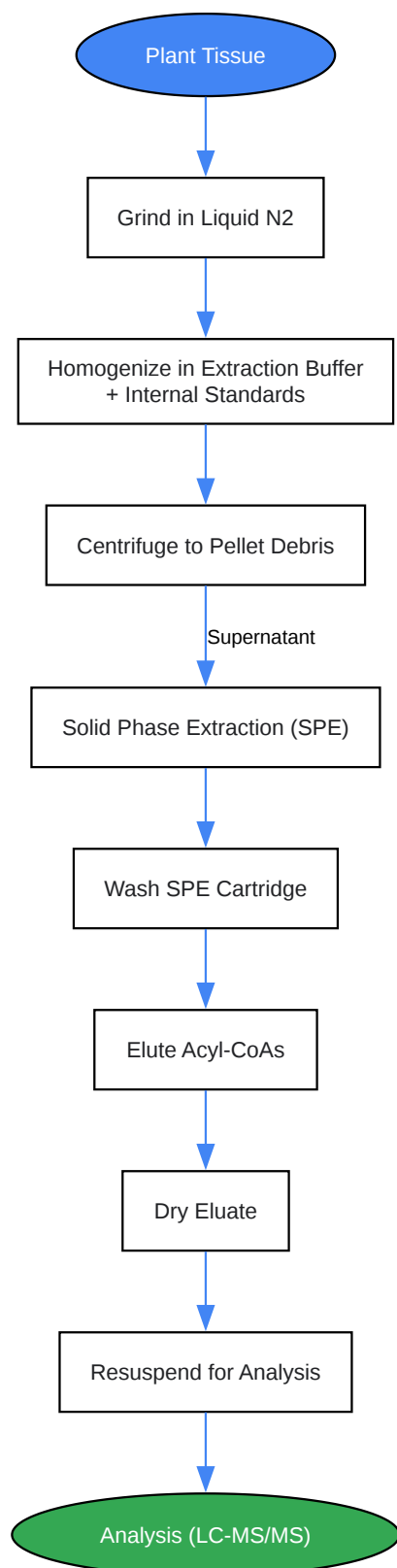
- Plant tissue (e.g., *Arabidopsis thaliana* leaves)
- Liquid nitrogen
- Extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid)
- Internal standards (e.g., ^{13}C -labeled acyl-CoAs)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol, Acetonitrile, Ammonium Acetate

Procedure:

- Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

- Homogenize the powdered tissue in ice-cold extraction buffer.
- Add internal standards to the homogenate for quantification.
- Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
- Apply the supernatant to a pre-conditioned SPE cartridge.
- Wash the cartridge with an appropriate aqueous buffer to remove interfering compounds.
- Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol/acetonitrile).
- Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for analysis.

Workflow for Acyl-CoA Extraction



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Fig. 2: Experimental Workflow for Acyl-CoA Extraction.

Quantification by LC-MS/MS

Objective: To separate and quantify **3-Oxo-OPC4-CoA** using liquid chromatography-tandem mass spectrometry.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

Procedure:

- Inject the resuspended acyl-CoA extract onto the HPLC system.
- Perform a gradient elution to separate the different acyl-CoA species. A typical mobile phase would consist of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile or methanol.
- Introduce the eluent into the mass spectrometer.
- Utilize electrospray ionization (ESI) in positive ion mode.
- Perform Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion for **3-Oxo-OPC4-CoA** and a specific product ion generated by collision-induced dissociation.
 - Precursor Ion (m/z): $[M+H]^+$ of **3-Oxo-OPC4-CoA**
 - Product Ion (m/z): A characteristic fragment, often corresponding to the CoA moiety or a neutral loss.
- Quantify the amount of **3-Oxo-OPC4-CoA** by comparing its peak area to that of the internal standard.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of 3-ketoacyl-CoA thiolase (KAT) with **3-Oxo-OPC4-CoA** as a substrate.

Materials:

- Purified recombinant KAT enzyme
- Synthesized **3-Oxo-OPC4-CoA** substrate
- Assay buffer (e.g., Tris-HCl with appropriate cofactors)
- Spectrophotometer or HPLC system for product detection

Procedure:

- Set up a series of reactions with a fixed concentration of KAT and varying concentrations of **3-Oxo-OPC4-CoA**.
- Initiate the reaction by adding the enzyme.
- Monitor the formation of the product (jasmonoyl-CoA) or the disappearance of the substrate over time. This can be done spectrophotometrically by monitoring a change in absorbance at a specific wavelength or by quenching the reaction at different time points and analyzing the products by HPLC.
- Calculate the initial reaction velocities for each substrate concentration.
- Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} values.

Conclusion

3-Oxo-OPC4-CoA is a key intermediate in the biosynthesis of the vital plant hormone jasmonic acid. While direct research on this molecule is limited, its importance in the jasmonate pathway makes it a compelling target for further investigation. The experimental protocols and conceptual framework provided in this guide offer a starting point for researchers to explore the discovery, characterization, and potential applications of **3-Oxo-OPC4-CoA** and its associated enzymes. Future studies focusing on the specific quantification of this intermediate in various

plant tissues under different stress conditions, as well as the detailed kinetic analysis of the enzymes that metabolize it, will undoubtedly provide valuable insights into the regulation of plant defense and development.

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